Clovanediol diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Clovanediol diacetate can be synthesized through two primary methods:
Reduction Acylation of Aromatic Hydrocarbons: This method involves the reduction of aromatic hydrocarbons followed by acylation to produce this compound.
Esterification of Geraniol: Another method involves the esterification of geraniol with acetic anhydride in the presence of pyridine at ambient temperature.
Industrial Production Methods: The industrial production of this compound typically involves the esterification process due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Clovanediol diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while reduction may yield clovanediol .
Scientific Research Applications
Clovanediol diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of clovanediol diacetate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Clovanediol diacetate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Clovanediol: The non-acetylated form of this compound.
Geraniol Acetate: Another esterified compound with similar applications.
Farnesol Diacetate: A related sesquiterpenoid with similar chemical properties
These compounds share some similarities in their chemical structure and applications but differ in their specific properties and reactivity.
Properties
Molecular Formula |
C19H30O4 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl) acetate |
InChI |
InChI=1S/C19H30O4/c1-12(20)22-15-7-9-19-11-18(15,5)8-6-14(19)17(3,4)10-16(19)23-13(2)21/h14-16H,6-11H2,1-5H3 |
InChI Key |
ILEDHMVFQOCEJU-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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